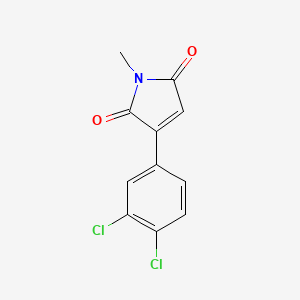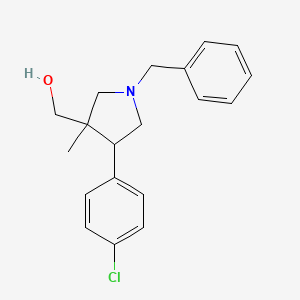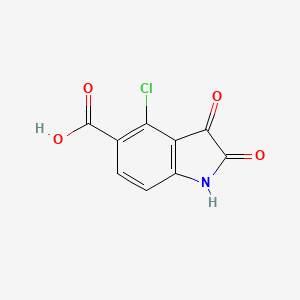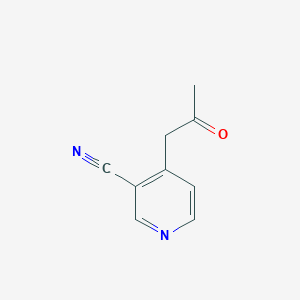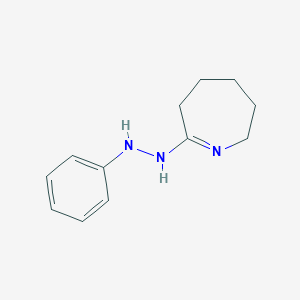![molecular formula C13H20BrN3O B8653831 2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol](/img/structure/B8653831.png)
2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol is a chemical compound with the molecular formula C12H17BrN2O It is characterized by the presence of a bromopyridine moiety attached to an azepane ring, which is further linked to an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position.
Formation of Azepane Ring: The brominated pyridine is then reacted with an appropriate amine to form the azepane ring.
Attachment of Ethanol Group: Finally, the azepane derivative is reacted with an ethanol derivative to introduce the ethanol group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromopyridine moiety can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Pyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can facilitate binding to specific sites, while the azepane ring and ethanol group can influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-[1-(6-Chloropyridin-2-yl)azepan-4-ylamino]ethanol: Similar structure but with a chlorine atom instead of bromine.
2-[1-(6-Fluoropyridin-2-yl)azepan-4-ylamino]ethanol: Similar structure but with a fluorine atom instead of bromine.
2-[1-(6-Iodopyridin-2-yl)azepan-4-ylamino]ethanol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol can influence its reactivity and binding properties, making it unique compared to its halogenated analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can be advantageous in certain applications.
Properties
Molecular Formula |
C13H20BrN3O |
|---|---|
Molecular Weight |
314.22 g/mol |
IUPAC Name |
2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol |
InChI |
InChI=1S/C13H20BrN3O/c14-12-4-1-5-13(16-12)17-8-2-3-11(6-9-17)15-7-10-18/h1,4-5,11,15,18H,2-3,6-10H2 |
InChI Key |
AHPDBHKNEUYPAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCN(C1)C2=NC(=CC=C2)Br)NCCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2,6-Dimethoxyphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8653759.png)
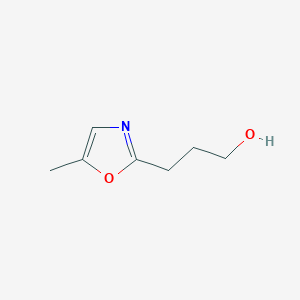
![n-[(4-Fluorophenyl)sulfonyl]-d-alanine](/img/structure/B8653783.png)
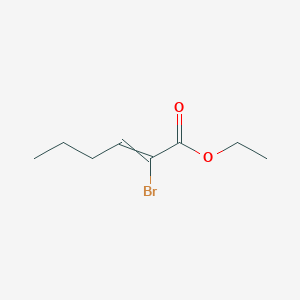
![Benzo[b]thiophen-3(2H)-one, 2,2-dimethyl-, 1,1-dioxide](/img/structure/B8653796.png)
![4H-Furo[3,2-b]indole-2-carbonyl chloride](/img/structure/B8653802.png)
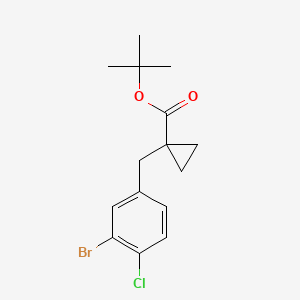
![Ethyl 2-methylimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B8653811.png)
